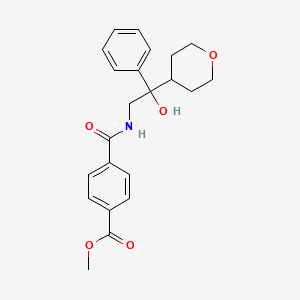
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide, also known as MPPB, is a chemical compound that has been studied for its potential use in scientific research. It is a selective antagonist of the β2-adrenergic receptor, which is a protein that is involved in regulating various physiological processes in the body. MPPB has been shown to have a number of effects on the body, and it is being studied for its potential applications in a variety of fields.
Wirkmechanismus
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide works by selectively blocking the β2-adrenergic receptor, which is a protein that is involved in regulating various physiological processes in the body. By blocking this receptor, N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide is able to reduce the activity of certain cells in the body, which can have a number of effects.
Biochemical and Physiological Effects:
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation in the lungs, which can help to improve lung function. N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has also been shown to reduce the activity of certain cells in the body, which can have a number of effects on various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient compound to work with. However, one limitation is that it is a relatively new compound, and there is still much that is not known about its effects on the body.
Zukünftige Richtungen
There are a number of future directions that could be explored in the study of N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide. One area of research could be to further investigate its potential use in treating conditions such as asthma and COPD. Another area of research could be to investigate its potential use in treating other inflammatory conditions, such as arthritis. Additionally, further studies could be conducted to better understand the mechanisms of action of N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide, and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide involves several steps. The starting material is 3-butyn-2-ol, which is reacted with 2-bromoethyl phenyl ether to form a bromoalkyne intermediate. This intermediate is then reacted with methylamine to form the final product, N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has been studied for its potential use in a variety of scientific fields. It has been shown to have a number of effects on the body, including the ability to reduce inflammation and improve lung function. N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has also been studied for its potential use in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
N-methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-5-9-16(18)17(4)12-15(19-13(2)3)14-10-7-6-8-11-14/h6-8,10-11,13,15H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHXBTNGHAPVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC(C1=CC=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

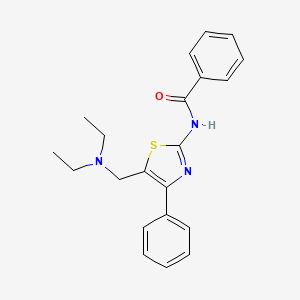


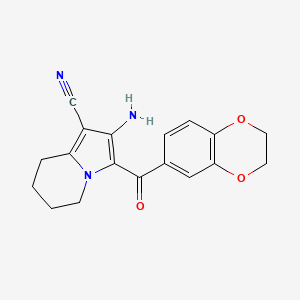


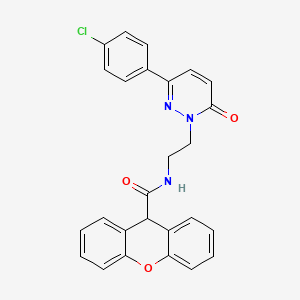

![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)
![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)
![2-Dispiro[3.1.36.14]decan-8-ylacetic acid](/img/structure/B2600114.png)
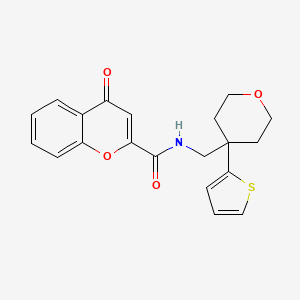
![11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2600117.png)
